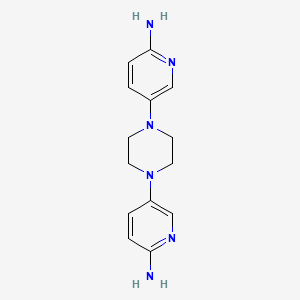

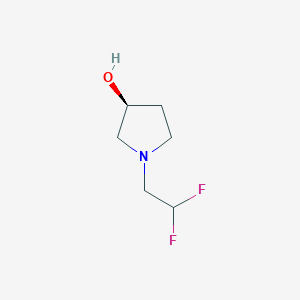

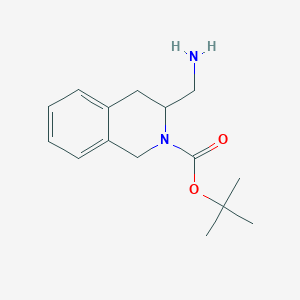

4-(difluoromethyl)-1H-imidazole hydrochloride

概要

説明

Compounds with a difluoromethyl group (CF2H) are of significant interest in medicinal chemistry due to their unique properties . The difluoromethyl group is a hydrogen bond donor, which can influence the biological activity of the molecule .

Synthesis Analysis

The synthesis of difluoromethylated compounds often involves electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, a simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .

Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction, NMR, and HRMS .

Chemical Reactions Analysis

Difluoromethylated compounds can undergo various chemical reactions. For example, a difluoromethyl radical can be generated from the fragmentation of a 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can vary widely. For instance, they can be solids or liquids at room temperature, and their solubility can range from insoluble to highly soluble in various solvents .

科学的研究の応用

Synthesis and Characterization

- 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, a derivative of 1H-imidazole, was synthesized efficiently from 1-(N,N-dimethylsulfamoyl)imidazole through a three-step process (Kudzma & Turnbull, 1991).

Self-Assembly and Drug Entrapment

- Linear 1H-imidazole amphiphiles, synthesized via esterification of 4-chlorocarbonyl imidazole, were observed to form organogels capable of entrapping hydrophilic drugs like Norfloxacin, as demonstrated in fluorescence studies (Seo & Chang, 2005).

Antifungal Properties

- 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride exhibited potent antifungal activity in topical applications against guinea pig dermatophytosis (Ogata et al., 1983).

Corrosion Inhibition

- Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, displayed significant corrosion inhibition efficiency, up to 96%, on mild steel in acidic solutions. Their adsorption followed the Langmuir model, suggesting a mixed type of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Probing Tools for SOCE Assays

- SKF-96365, a derivative of 1H-imidazole hydrochloride, was synthesized and characterized for use in Store-Operated Calcium Entry (SOCE) assays (Dago et al., 2016).

Molecular Dynamics and Computational Studies

- Studies on imidazole derivatives, including spectroscopic characterization and reactivity analyses using Density Functional Theory (DFT) and molecular dynamics simulations, have enhanced understanding of their reactive properties (Hossain et al., 2018).

Polymer Chemistry and Proton Conductivity

- Novel proton-conducting fluorocopolymers grafted with imidazole functions were synthesized and used in blend membranes with sulfonated PEEK for Proton Exchange Membrane Fuel Cells (PEMFC). These polymers exhibited significant influence on membrane microstructure, thermal properties, and proton conductivity (Campagne et al., 2013).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as eflornithine, are known to inhibit the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in various cellular processes, including cell growth and differentiation .

Mode of Action

Based on the structural similarity to eflornithine, it can be hypothesized that it may also act as an irreversible inhibitor of the enzyme ornithine decarboxylase . This inhibition could lead to a decrease in the production of polyamines, thereby affecting cellular processes that rely on these molecules .

Biochemical Pathways

If it acts similarly to eflornithine, it could affect the polyamine biosynthesis pathway by inhibiting the enzyme ornithine decarboxylase . This could potentially lead to downstream effects on cellular processes that rely on polyamines, such as cell growth and differentiation .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

If it acts similarly to eflornithine, it could potentially lead to a decrease in the production of polyamines, thereby affecting cellular processes that rely on these molecules .

Action Environment

It’s worth noting that the reaction outcomes of similar compounds have been found to be restricted by the reaction environment .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4-(difluoromethyl)-1H-imidazole hydrochloride plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. By affecting these enzymes, this compound can alter the phosphorylation status of various proteins, leading to changes in cell function. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and moisture. In in vitro studies, the effects of this compound on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in animal studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction reactions that metabolize this compound, leading to the formation of metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria, where it can interact with target biomolecules. The targeting signals and post-translational modifications of this compound can direct it to these compartments, influencing its biochemical properties and cellular effects .

特性

IUPAC Name |

5-(difluoromethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2.ClH/c5-4(6)3-1-7-2-8-3;/h1-2,4H,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPCSBKMGPHVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)

![Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1531468.png)

methanone](/img/structure/B1531474.png)

![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)

![1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531482.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid](/img/structure/B1531485.png)